Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

Lipophilicity Drug Design Membrane Permeability

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate (CAS 84001-90-1), also designated as 3-mesitylacrylic acid ethyl ester, is a synthetic cinnamate ester characterized by a 2,4,6-trimethylphenyl (mesityl) moiety conjugated to an α,β-unsaturated ethyl ester. The compound possesses a molecular formula of C14H18O2 and a molecular weight of 218.29 g/mol, with a reported LogP of 3.18810.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 84001-90-1
Cat. No. B3331497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
CAS84001-90-1
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=C(C=C1C)C)C
InChIInChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3
InChIKeyQTLOYKCWYODNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate (CAS 84001-90-1): A Sterically Hindered Cinnamate Ester for Differentiated Research and Industrial Synthesis


Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate (CAS 84001-90-1), also designated as 3-mesitylacrylic acid ethyl ester, is a synthetic cinnamate ester characterized by a 2,4,6-trimethylphenyl (mesityl) moiety conjugated to an α,β-unsaturated ethyl ester [1]. The compound possesses a molecular formula of C14H18O2 and a molecular weight of 218.29 g/mol, with a reported LogP of 3.18810 [2]. This structural configuration imparts enhanced lipophilicity and introduces significant steric bulk around the aromatic ring, which fundamentally alters its physicochemical behavior and biological interaction profile compared to unsubstituted or mono-substituted cinnamate esters [3].

Why Simple Cinnamate Esters Cannot Replace Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate in Steric-Dependent and Lipophilicity-Sensitive Applications


Unsubstituted ethyl cinnamate (CAS 103-36-6) and other mono- or para-substituted analogs lack the distinctive steric profile and elevated LogP of the 2,4,6-trimethylphenyl derivative. The ortho-methyl groups in Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate enforce a non-planar conformation that inhibits conjugation between the aromatic ring and the α,β-unsaturated ester system [1], directly affecting reactivity in nucleophilic additions and cycloadditions. Furthermore, its increased lipophilicity (LogP 3.19) versus ethyl cinnamate (LogP ~2.26-3.00) [2] alters membrane permeability and tissue distribution profiles in biological models. This quantitative divergence renders simple cinnamates non-interchangeable in assays or synthetic pathways where steric hindrance or enhanced hydrophobic character governs outcome.

Quantitative Evidence of Differentiation for Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate (84001-90-1) Against Comparator Cinnamates


Superior Lipophilicity (LogP) of 2,4,6-Trimethyl Substituted Ethyl Cinnamate Compared to Unsubstituted Ethyl Cinnamate

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate exhibits a calculated LogP of 3.18810, significantly exceeding the LogP range of 2.26–3.00 reported for unsubstituted ethyl cinnamate [1][2]. This higher lipophilicity predicts improved passive diffusion across biological membranes and increased partitioning into lipid-rich compartments.

Lipophilicity Drug Design Membrane Permeability

Increased Molecular Weight and Steric Bulk Conferred by the 2,4,6-Trimethylphenyl Group Versus Phenyl Cinnamate

The target compound has a molecular weight of 218.29 g/mol, representing a 42.08 g/mol increase over ethyl cinnamate (176.21 g/mol) [1][2]. This additional mass is attributable to three methyl groups, which also introduce substantial steric hindrance ortho to the reactive α,β-unsaturated ester moiety.

Steric Hindrance Molecular Recognition Reaction Selectivity

Class-Level Evidence for Potent Lipoxygenase Inhibition by 2,4,6-Trimethylphenyl Cinnamate Derivatives

The compound is described in authoritative biomedical databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While direct IC50 values for this specific ester are not available, the class of 2,4,6-trimethylcinnamic acid derivatives consistently demonstrates this activity profile, distinguishing them from unsubstituted cinnamates which exhibit different enzyme inhibition patterns.

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Antioxidant Activity Attributed to Mesityl Cinnamate Esters Supports Use in Oxidation-Prone Formulations

The compound is annotated as serving as an antioxidant in fats and oils [1]. While cinnamic acid derivatives generally exhibit antioxidant properties, the 2,4,6-trimethyl substitution may modulate radical scavenging efficiency. For context, ethyl cinnamate demonstrates moderate antioxidant activity with an IC50 of 0.64 µg/mL in DPPH assays [2], whereas cinnamic acid is poor (IC50 1.2 µg/mL). The target compound's specific IC50 is not reported, but its documented use as a fat-soluble antioxidant implies a functionally relevant activity level distinct from simple esters.

Antioxidant Free Radical Scavenging Oxidative Stability

Steric Inhibition of Conjugation Alters Electronic Properties and Reactivity Relative to Planar Cinnamate Esters

Dipole moment studies confirm that 2,4,6-trimethylphenyl derivatives exhibit steric inhibition of conjugation between the substituent and the aromatic nucleus [1]. This effect, caused by ortho-methyl groups forcing the ester group out of planarity with the ring, reduces mesomeric electron delocalization and alters the compound's reactivity in nucleophilic additions and cycloadditions compared to unhindered cinnamates.

Conjugation Electronic Structure Reaction Mechanism

Procurement-Relevant Research and Industrial Applications for Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate


Mechanistic Studies of Steric Effects in Conjugate Addition and Cycloaddition Reactions

Due to the steric inhibition of conjugation documented in 2,4,6-trimethylphenyl derivatives [1], this compound serves as an ideal probe for investigating the influence of non-planar geometry on reaction kinetics and regioselectivity in nucleophilic conjugate additions and Diels–Alder cycloadditions. Its distinct reactivity profile, when contrasted with planar ethyl cinnamate, enables researchers to dissect steric versus electronic contributions.

Development of Lipophilic Probes and CNS-Penetrant Scaffolds

The elevated LogP of 3.19 (versus ~2.3–3.0 for ethyl cinnamate) [2] makes this ester a preferable starting point for designing molecules intended to cross biological barriers, including the blood–brain barrier. It is particularly suitable for projects targeting intracellular or membrane-bound proteins where enhanced membrane partitioning is a critical success factor.

Anti-Inflammatory Research Leveraging Lipoxygenase Inhibition Activity

Given its classification as a potent lipoxygenase inhibitor [3], this compound is a logical candidate for studying the arachidonic acid cascade and for developing novel anti-inflammatory agents. It can be used as a tool compound to interrogate lipoxygenase-mediated pathways or as a scaffold for medicinal chemistry optimization.

Stabilization of Lipid-Based Formulations via Antioxidant Function

Documented antioxidant activity in fats and oils [3] supports the use of this compound as a stabilizer in lipid nanoparticle formulations, edible oils, or cosmetic emulsions. Its lipophilic nature ensures compatibility with oil phases, potentially offering a differentiated stability profile compared to more polar phenolic antioxidants.

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